Octenoylpenicillin
Octenoylpenicillin
Brand Name:
Vulcanchem
CAS No.:
137593-45-4
VCID:
VC21172776
InChI:
InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1
SMILES:
CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Molecular Formula:
C16H24N2O4S
Molecular Weight:
340.4 g/mol
Octenoylpenicillin
CAS No.: 137593-45-4
Cat. No.: VC21172776
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137593-45-4 |
|---|---|
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1 |
| Standard InChI Key | RVOXIIVVWDCVPX-RRSIKEDESA-N |
| Isomeric SMILES | CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
| SMILES | CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
| Canonical SMILES | CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator